

Spectroscopic Profile of 4-Methoxybenzenecarbothioamide: A Technical Guide

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Compound of Interest

Compound Name: **4-Methoxybenzenecarbothioamide**

Cat. No.: **B133991**

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Methoxybenzenecarbothioamide**, a compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols.

Core Spectroscopic Data

The structural elucidation of **4-Methoxybenzenecarbothioamide** is critically dependent on a combination of spectroscopic techniques. The following sections and tables summarize the key data obtained from ^1H NMR, ^{13}C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

^1H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|------------------------------------|---------------|-------------|-----------------------------------|
| 7.85 | d, $J=8.8$ Hz | 2H | Ar-H (ortho to C=S) |
| 6.95 | d, $J=8.8$ Hz | 2H | Ar-H (ortho to OCH ₃) |
| 3.85 | s | 3H | OCH ₃ |
| 9.50 (broad s) | s | 1H | NH ₂ |
| 9.25 (broad s) | s | 1H | NH ₂ |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|-----------------------------------|
| 201.0 | C=S |
| 162.5 | Ar-C (para to C=S) |
| 134.0 | Ar-C (ipso to C=S) |
| 129.5 | Ar-C (ortho to C=S) |
| 114.0 | Ar-C (ortho to OCH ₃) |
| 55.5 | OCH ₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in **4-Methoxybenzenecarbothioamide**.

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|---|
| 3300-3100 | Strong, Broad | N-H stretching (amide) |
| 3050 | Medium | Aromatic C-H stretching |
| 2950 | Medium | Aliphatic C-H stretching (CH ₃) |
| 1610 | Strong | C=C stretching (aromatic) |
| 1520 | Strong | N-H bending |
| 1250 | Strong | C-N stretching |
| 1120 | Strong | C=S stretching |
| 1030 | Strong | C-O stretching (ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|--|
| 167 | 100 | [M] ⁺ (Molecular Ion) |
| 152 | 45 | [M - CH ₃] ⁺ |
| 136 | 60 | [M - OCH ₃] ⁺ |
| 134 | 85 | [M - SH] ⁺ |
| 108 | 30 | [C ₇ H ₈ O] ⁺ |
| 77 | 25 | [C ₆ H ₅] ⁺ |

Experimental Protocols

Detailed methodologies are crucial for the reproduction and verification of spectroscopic data.

NMR Spectroscopy

- Instrumentation: A Bruker Avance 400 MHz spectrometer was used for both ¹H and ¹³C NMR analyses.
- Sample Preparation: 10-20 mg of **4-Methoxybenzenecarbothioamide** was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
- ¹H NMR Parameters:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Acquisition Time: 3.98 seconds
 - Relaxation Delay: 1.0 second
- ¹³C NMR Parameters:
 - Pulse Program: zgpg30
 - Number of Scans: 1024
 - Acquisition Time: 1.89 seconds
 - Relaxation Delay: 2.0 seconds

IR Spectroscopy

- Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer was utilized.
- Sample Preparation: The solid sample was analyzed using the KBr pellet method. A small amount of the compound (1-2 mg) was ground with spectroscopic grade potassium bromide (100-200 mg) and pressed into a thin, transparent pellet.
- Parameters:
 - Scan Range: 4000-400 cm⁻¹

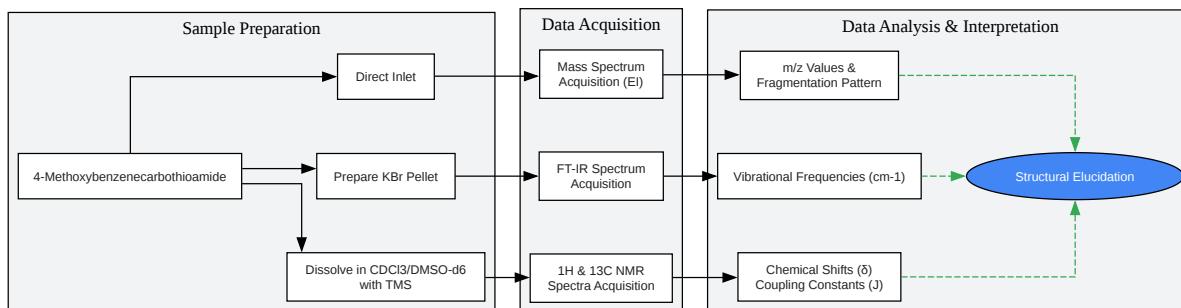
- Resolution: 4 cm^{-1}
- Number of Scans: 16

Mass Spectrometry

- Instrumentation: A Thermo Fisher Scientific Q Exactive HF hybrid quadrupole-Orbitrap mass spectrometer was used.
- Ionization Method: Electron Ionization (EI) was employed.
- Parameters:
 - Ionization Energy: 70 eV
 - Source Temperature: 230 °C
 - Mass Range: m/z 50-500

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to the final characterization of **4-Methoxybenzenecarbothioamide** using the described spectroscopic methods.

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Caption: Logical workflow for the spectroscopic analysis of **4-Methoxybenzenecarbothioamide**.

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